1-(4-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 4-fluoroaniline with 2-nitrobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The amine is subjected to cyclization with piperazine under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or fluoro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
- 1-(4-Methylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
- 1-(4-Bromophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Comparison: 1-(4-Fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (chlorine, methyl, bromine), the fluorine-containing compound may exhibit distinct properties, such as increased lipophilicity, altered binding affinity to targets, and different metabolic pathways.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-7-9-18(10-8-17)22-14-12-21(13-15-22)11-3-5-16-4-1-2-6-19(16)23(24)25/h1-10H,11-15H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZNSGJFAFTEJ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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